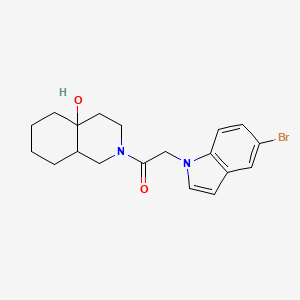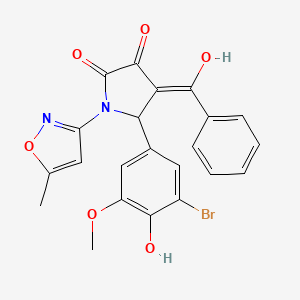![molecular formula C23H31N3O4S B11132279 4-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]carbonyl}-2-(3-methylbutyl)isoquinolin-1(2H)-one](/img/structure/B11132279.png)
4-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]carbonyl}-2-(3-methylbutyl)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s IUPAC name is 4-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]aniline .
- Its molecular formula is C14H21N3O2S , with a molecular weight of approximately 295.4 g/mol.
- This compound belongs to the class of heterocyclic organic compounds and contains both a piperazine ring and an isoquinoline ring.
- It exhibits interesting pharmacological properties due to its unique structure.
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. researchers often employ custom synthetic approaches based on the functional groups present.
- If you have access to specialized chemical databases or research articles, you might find more detailed information on its synthesis.
Chemical Reactions Analysis
- The compound can undergo various chemical reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the piperazine or isoquinoline rings can be replaced.
- Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions.
- Major products depend on the specific reaction conditions and starting materials.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure. It may exhibit biological activity against specific targets.
Biological Studies: Investigating its effects on cellular pathways, receptors, and enzymes.
Industry: If scaled up, it could find applications in pharmaceuticals or materials science.
Mechanism of Action
- Unfortunately, detailed information about its mechanism of action is scarce. researchers would study its interactions with biological targets (e.g., receptors, enzymes) to understand its effects.
Comparison with Similar Compounds
- While direct comparisons are challenging without specific analogs, researchers would assess its uniqueness based on structural features, reactivity, and potential applications.
Remember that this compound’s detailed characterization might require access to specialized scientific literature or databases
Properties
Molecular Formula |
C23H31N3O4S |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
4-[4-(1,1-dioxothiolan-3-yl)piperazine-1-carbonyl]-2-(3-methylbutyl)isoquinolin-1-one |
InChI |
InChI=1S/C23H31N3O4S/c1-17(2)7-9-26-15-21(19-5-3-4-6-20(19)22(26)27)23(28)25-12-10-24(11-13-25)18-8-14-31(29,30)16-18/h3-6,15,17-18H,7-14,16H2,1-2H3 |
InChI Key |
FGNRURBJYPDWTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCN(CC3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-3-methyl-N-phenylbenzenesulfonamide](/img/structure/B11132218.png)
![(5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11132225.png)
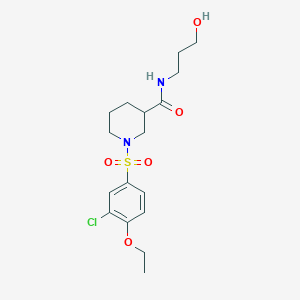
![6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11132231.png)
![N-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-L-isoleucine](/img/structure/B11132235.png)
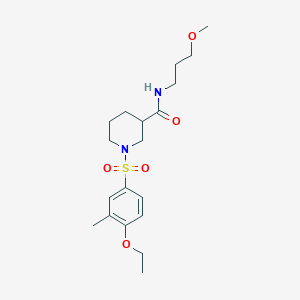
methanone](/img/structure/B11132247.png)
![5-{(Z)-1-[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidino)-1,3-thiazol-4-one](/img/structure/B11132261.png)
![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11132272.png)
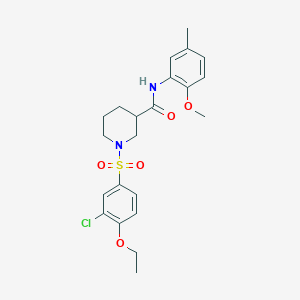
![(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11132282.png)
![(5Z)-2-(4-chlorophenyl)-5-(2,6-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11132290.png)
